1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole
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Overview
Description
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of fluorine and iodine atoms in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration, among other factors. The presence of fluorine in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to increase resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoroethylamine and 3-methyl-1H-pyrazole.
Iodination: The 3-methyl-1H-pyrazole undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring.
Alkylation: The iodinated pyrazole is then alkylated with 2-fluoroethylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorine and iodine substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(2-Fluoro-ethyl)-4-azido-3-methyl-1H-pyrazole, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.
Scientific Research Applications
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-ethyl)-3-methyl-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and applications.
4-Iodo-3-methyl-1H-pyrazole:
1-(2-Chloro-ethyl)-4-iodo-3-methyl-1H-pyrazole: Substitution of fluorine with chlorine can lead to changes in reactivity and biological activity.
Uniqueness
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties
Biological Activity
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is a pyrazole derivative notable for its unique combination of halogen substituents, which bestow distinct chemical and biological properties. This article explores its biological activities, including antimicrobial, antifungal, anticancer properties, and its potential as a therapeutic agent.
The compound is characterized by the presence of both fluorine and iodine atoms, which enhance its reactivity and interaction with biological targets. The general structure can be represented as follows:
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The halogen substituents influence binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. This interaction can result in various biological outcomes, including modulation of signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy.
Compound | Target Bacteria | Activity (IC50) |
---|---|---|
This compound | E. coli | TBD |
Similar Pyrazole Derivatives | S. aureus | TBD |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies have shown promising results against various fungal strains, indicating its potential use in treating fungal infections.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. It has been suggested that the compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been reported to exhibit activity against c-MET kinase, which is implicated in tumor growth and metastasis.
Study | Target Kinase | Activity (IC50) |
---|---|---|
Recent Clinical Trials | c-MET | TBD |
Case Studies
- Antimicrobial Efficacy : A study conducted by Argade et al. synthesized a series of pyrazole derivatives and tested them against standard bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a structure-activity relationship that could be explored further for drug development.
- Anticancer Activity : A recent investigation into the kinase inhibition properties of pyrazole derivatives found that this compound showed promise as a dual inhibitor for c-MET kinase, with ongoing studies aimed at optimizing its potency and selectivity.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZRAAMWAJEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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